molecular formula C15H12O4 B1678386 Pinocembrin CAS No. 68745-38-0

Pinocembrin

Cat. No.: B1678386
CAS No.: 68745-38-0
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-UHFFFAOYSA-N
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Description

Pinocembrin is a natural flavonoid compound extracted from various sources such as honey, propolis, ginger roots, and wild marjoram . It has demonstrated potent pharmacological properties in in vitro and in vivo models . It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .


Synthesis Analysis

This compound can be biosynthesized and chemosynthesized . A heterologous pathway for the production of flavonoids from glucose has been optimized . Microbial synthesis of this compound in biogenetically engineered E. coli using glucose as a starting substrate has also been reported .


Molecular Structure Analysis

This compound has been found to behave as a soft electrophile and show high electron-donating ability, demonstrating its low reduction potential and strong antioxidant strength . This is based on several aspects such as the magnitude of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energies .


Chemical Reactions Analysis

This compound has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been suggested that this compound reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .


Physical And Chemical Properties Analysis

Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of this compound in water have been described . The physicochemical characteristics of this compound–lecithin complex were analyzed by ultraviolet (UV), fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and solubility assay .

Scientific Research Applications

Neuroprotective Properties Pinocembrin has been identified as a compound with significant neuroprotective properties. Studies have revealed its effectiveness in treating cerebral ischemia, reducing nerve damage, and mitigating mitochondrial dysfunction and oxidative stress. Its neuroprotective effects are also evident in its ability to decrease infarct volumes and neurological deficit scores in rats. These findings underline this compound's potential in the treatment of neurodegenerative diseases and ischemic stroke (Rasul et al., 2013), (Shen et al., 2019), (Liu et al., 2008).

Anti-inflammatory and Antioxidant Effects this compound also exhibits strong anti-inflammatory and antioxidant properties. It has been shown to ameliorate damage induced by ischemia-reperfusion (I/R) through suppressing oxidative stress, inflammatory markers, and mitigating glutamate and lactate dehydrogenase activity. Moreover, this compound has been found to inhibit allergic airway inflammation, suggesting potential benefits in treating inflammatory diseases (Saad et al., 2015), (Gu et al., 2017).

Biosynthesis and Metabolic Engineering Research in the field of metabolic engineering has been focused on the biosynthesis of this compound. Studies have discussed optimizing the production of this compound through engineered microorganisms such as Escherichia coli. These findings are crucial for the production and pharmacological testing of this compound, indicating a sustainable and potentially more efficient method of production (Guo et al., 2016), (Kim et al., 2014).

Cancer Therapy Potential this compound has shown promising results in cancer therapy as well. It was found to induce endoplasmic reticulum stress-mediated apoptosis and suppress autophagy in melanoma cells. Additionally, ithas demonstrated the ability to inhibit cell viability and induce apoptosis in human prostate cancer cells. The compound's dual mechanism of action, involving both apoptotic and autophagy pathways, suggests its potential as a therapeutic agent for treating melanoma and prostate cancer (Zheng et al., 2018), (Shao et al., 2021).

Protection Against Inflammatory Responses this compound has been studied for its protective effects against lipopolysaccharide-induced inflammatory responses. The compound has shown to significantly regulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its potential application in modulating inflammatory responses and treating related conditions (Soromou et al., 2012).

Mechanism of Action

Target of Action

Pinocembrin has been shown to target several key proteins and pathways in the body. It has demonstrated anti-inflammatory and neuroprotective effects . The compound has also shown the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .

Mode of Action

This compound interacts with its targets to bring about a variety of changes. It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS), where it has demonstrated neuroprotective effects .

Biochemical Pathways

This compound affects several biochemical pathways. Its anti-inflammatory and neuroprotective effects are likely due to its ability to modulate mitochondrial function and regulate apoptosis . It also has the ability to reduce reactive oxygen species, which can damage cells and contribute to inflammation and other diseases .

Pharmacokinetics

After oral administration, this compound is well metabolized and absorbed . It has been shown to pass through the BBB, indicating that it might be useful for treatment of diseases in the CNS .

Result of Action

The result of this compound’s action is a reduction in inflammation and protection of neurons. It has also been shown to protect the BBB, which is crucial for maintaining the health of the CNS . In vitro and in vivo studies have provided evidence that this compound can protect the brain against damage from ischemic stroke .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxyflavanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate mitochondrial function, reduce reactive oxygen species, and regulate apoptosis . The compound interacts with enzymes such as p-glycoprotein, which facilitates its passive transport across the blood-brain barrier . Additionally, 5,7-dihydroxyflavanone has been found to inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Cellular Effects

5,7-Dihydroxyflavanone influences various cellular processes and cell types. It has been observed to protect neurons, astrocytes, and microglia from oxidative stress and inflammation . The compound modulates cell signaling pathways, including those involving reactive oxygen species and apoptosis . Furthermore, 5,7-dihydroxyflavanone affects gene expression related to antioxidant defense and mitochondrial function, thereby enhancing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 5,7-dihydroxyflavanone exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in oxidative stress, such as NADPH oxidase, reducing the production of reactive oxygen species . The compound also modulates mitochondrial function by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase . Additionally, 5,7-dihydroxyflavanone influences gene expression by activating transcription factors involved in antioxidant defense and apoptosis regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-dihydroxyflavanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability in various in vitro and in vivo models, maintaining its antioxidant and neuroprotective properties over extended periods . Long-term studies have demonstrated that 5,7-dihydroxyflavanone can sustain its protective effects on cellular function, reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 5,7-dihydroxyflavanone vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications of 5,7-dihydroxyflavanone .

Metabolic Pathways

5,7-Dihydroxyflavanone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydroxylation, glycosylation, and O-methylation reactions, which enhance its solubility and bioavailability . These metabolic processes also influence the compound’s antioxidant and anti-inflammatory properties by modulating its interaction with cellular targets .

Transport and Distribution

Within cells and tissues, 5,7-dihydroxyflavanone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier is facilitated by p-glycoprotein, allowing it to exert neuroprotective effects in the central nervous system . Additionally, 5,7-dihydroxyflavanone accumulates in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 5,7-dihydroxyflavanone plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it modulates mitochondrial function and enhances antioxidant defense . Additionally, 5,7-dihydroxyflavanone can be found in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . Post-translational modifications, such as glycosylation, may also direct the compound to specific cellular compartments .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285959
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-39-7, 68745-38-0
Record name Pinocembrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 68745-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
20 mL
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reactant
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0 (± 1) mol
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reactant
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3.5 g
Type
catalyst
Reaction Step Four
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Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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